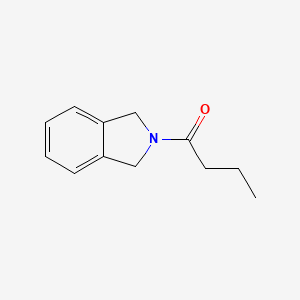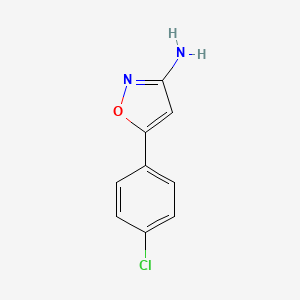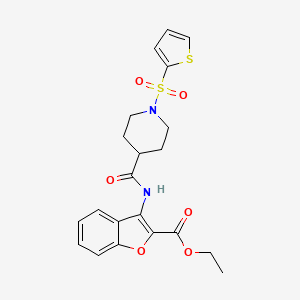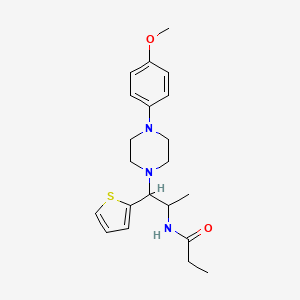
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protective Group Applications
- The 3,4-dimethoxybenzyl group has been utilized as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. This protective strategy facilitates the synthesis process by providing stability to sensitive functional groups during the chemical reactions, allowing for subsequent removal without harming the integrity of the molecule (Takaku, Ito, & Imai, 1986).
Synthetic Applications
- In synthetic chemistry, the 3,4-dimethoxybenzyl group acts as a versatile moiety. It has been applied in the synthesis of various chemical compounds, demonstrating its utility in forming stable intermediates that can undergo further transformation. This flexibility makes it a valuable tool in constructing complex molecules for research and development (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Reaction Mechanism Studies
- Studies have explored the electrochemical oxidation mechanisms involving compounds with 3,4-dimethoxybenzyl groups. Understanding these mechanisms is crucial for the development of new synthetic methods and the improvement of existing ones, highlighting the compound's role in advancing knowledge on reaction pathways (Sainsbury & Wyatt, 1979).
Biomimetic Applications
- The compound has been studied for its potential in biomimetic applications, such as mimicking natural processes for synthetic purposes. This includes the oxidation of similar structures in studies aiming to replicate natural synthesis pathways or degradation processes, offering insights into the development of environmentally friendly and efficient synthetic strategies (Kumar, Jain, & Chauhan, 2007).
Analytical Chemistry Applications
- The 3,4-dimethoxybenzyl group has been applied in analytical chemistry as a derivatization agent to enhance the detection sensitivity of certain compounds in complex matrices. This application underscores its utility in improving analytical methodologies for detecting and quantifying biological or chemical species (Ishida, Takada, & Yamaguchi, 1997).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXAKUPAWORKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)

![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)


![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)


![2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2759538.png)